Methyl 6-(2-(thiophen-3-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
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Description
Methyl 6-(2-(thiophen-3-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO3S and its molecular weight is 293.38. The purity is usually 95%.
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Biological Activity
Methyl 6-(2-(thiophen-3-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Chemical Formula : C15H19NO3S
- Molecular Weight : 293.38 g/mol
- CAS Number : 2034292-12-9
- Purity : Typically ≥95% .
The compound features a spirocyclic structure, which is known to enhance biological activity through unique conformational properties. The presence of the thiophene moiety is particularly noteworthy, as thiophenes are often associated with a range of pharmacological effects.
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Regioselective Cycloaddition : The compound has been utilized in regioselective cycloaddition reactions, leading to the formation of various substituted derivatives. This property is crucial for synthesizing compounds with enhanced biological profiles .
- Electrophilic Amination : It has shown potential in electrophilic amination reactions, which are vital for developing complex organic molecules with therapeutic applications .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that compounds with similar structures may interact with GPCRs, modulating signaling pathways that are critical for various physiological responses .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties in vitro. Studies have indicated that it exhibits activity against several bacterial strains, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various models. For instance, it has been shown to reduce inflammatory markers in cell cultures and animal models, suggesting its potential use in treating inflammatory diseases.
Analgesic Properties
Research indicates that this compound may possess analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism may involve the modulation of pain pathways through interaction with specific receptors .
Study on Antimicrobial Efficacy
In a recent study published in Pharmaceutical Research, this compound was tested against multi-drug resistant bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial potency .
Anti-inflammatory Mechanism Exploration
A study conducted by Zhang et al. (2023) highlighted the compound's ability to inhibit pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, supporting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 6-(2-thiophen-3-ylacetyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-19-14(18)12-9-15(12)3-5-16(6-4-15)13(17)8-11-2-7-20-10-11/h2,7,10,12H,3-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFALOGIENYCHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.